N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and materials science. It is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and a butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which is then fused with a quinazoline derivative. The butyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent and as a treatment for infectious diseases.
Mechanism of Action
The mechanism of action of N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 1,2,3-triazolo-benzodiazepine derivatives
Uniqueness
N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific structural features, such as the butyl group and the methylbenzenesulfonyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-butyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C20H21N5O2S/c1-3-4-13-21-18-16-7-5-6-8-17(16)25-19(22-18)20(23-24-25)28(26,27)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22) |
InChI Key |
UZTSFUSFESAXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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